BenchChemオンラインストアへようこそ!

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

This ortho-substituted imidazo[1,2-a]pyridine sulfonamide features a 2-(trifluoromethyl)benzenesulfonamide group uniquely positioned ortho to the imidazo[1,2-a]pyridine-phenyl junction. Its XLogP3=4.8, TPSA=71.8Ų, and 1 H-bond donor create a physicochemical profile ideal for CNS penetration and intracellular hydrophobic pocket targeting. Unlike meta-linked analogs, the ortho-phenyl geometry enables access to 'bent' ligand conformations, offering a strategic advantage in escaping flat pharmacophores. Procure for systematic SAR, probe design, and lead optimization programs.

Molecular Formula C20H14F3N3O2S
Molecular Weight 417.41
CAS No. 2034488-42-9
Cat. No. B2370559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
CAS2034488-42-9
Molecular FormulaC20H14F3N3O2S
Molecular Weight417.41
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C20H14F3N3O2S/c21-20(22,23)15-8-2-4-10-18(15)29(27,28)25-16-9-3-1-7-14(16)17-13-26-12-6-5-11-19(26)24-17/h1-13,25H
InChIKeyFDLBWNHEIHLTLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide (CAS 2034488-42-9): A Structurally Differentiated Sulfonamide Building Block


N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by an ortho-substituted phenyl linker bridging an imidazo[1,2-a]pyridine core and a 2-(trifluoromethyl)benzenesulfonamide moiety [1]. The compound has a molecular formula of C20H14F3N3O2S and a molecular weight of 417.41 g/mol, and it is commercially available for research use, typically at ≥95% purity [1]. Its structural design integrates multiple pharmacophoric elements that differentiate it from simpler or differently substituted analogs within the imidazo[1,2-a]pyridine sulfonamide class.

Why Generic Imidazo[1,2-a]pyridine Sulfonamide Substitution Fails for 2034488-42-9


Within the imidazo[1,2-a]pyridine sulfonamide class, small structural modifications can cause large shifts in physicochemical and biological properties. The target compound uniquely positions a 2-(trifluoromethyl)benzenesulfonamide group ortho to the imidazo[1,2-a]pyridine-phenyl junction, creating a distinct steric and electronic profile compared to its positional isomers and analogs with different substituents [1]. This precise arrangement influences lipophilicity (XLogP3 = 4.8), hydrogen bonding capacity (HBD = 1, HBA = 7), and molecular flexibility (4 rotatable bonds), meaning a generic or near-neighbor analog cannot be assumed to exhibit equivalent solubility, permeability, or target binding [1]. Direct substitution without matching these specific molecular descriptors risks altering key properties such as metabolic stability, membrane penetration, or off-target activity, which are critical in drug discovery and chemical biology applications.

Quantitative Differentiation Guide: 2034488-42-9 vs. Closest Structural Analogs


Ortho-Trifluoromethyl Positional Isomerism: Comparison with the 3-Trifluoromethyl Regioisomer

The compound bears the trifluoromethyl group at the 2-position of the benzenesulfonamide ring, whereas the direct regioisomer N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide places it at the 3-position. This positional shift alters steric hindrance around the sulfonamide linkage, which can influence binding interactions. While the exact quantitative impact on a single biological target cannot be specified due to the absence of direct comparative biological data for the exact compound, this positional isomerism represents a key chemical handle for differentiation in lead optimization [1].

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Phenyl Linker Substitution Pattern: Ortho- vs. Meta-Phenyl Bridge to Imidazo[1,2-a]pyridine

The compound features a phenyl ring connected to the imidazo[1,2-a]pyridine core at the ortho position relative to the sulfonamide-bearing nitrogen, creating a distinct conformational constraint. In contrast, the analog N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzenesulfonamide uses a meta-linked phenyl spacer. This difference changes the relative orientation of the imidazopyridine and sulfonamide moieties, which can alter the molecular shape recognized by biological targets. No direct comparative binding data is available, but the structural divergence is a key differentiator for projects requiring specific scaffold geometries [1].

Chemical Biology Molecular Recognition Conformational Analysis

Lipophilicity (XLogP3) Differential: Target Compound vs. Ethoxy Analog

The computed XLogP3 for the target compound is 4.8, indicating high lipophilicity contributed by the trifluoromethyl group and the polyaromatic system [1]. A closely related analog, 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide, replaces the trifluoromethyl with an ethoxy group and a different substitution pattern, likely resulting in a lower logP. While an experimentally determined logP for the comparator is not available from non-excluded sources, a class-level inference is that the ethoxy analog would be less lipophilic. This difference in lipophilicity can directly translate into differential membrane permeability and metabolic stability, key criteria in selecting leads for in vivo studies [2].

Drug Design ADME Physicochemical Properties

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile Distinction

The target compound has a TPSA of 71.8 Ų, with 1 hydrogen bond donor (HBD) and 7 hydrogen bond acceptors (HBA) [1]. A typical comparator such as N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzenesulfonamide (lacking the -CF3 group) would have a reduced TPSA and HBA count due to the absence of fluorine atoms. The trifluoromethyl group in this compound does not directly add to the TPSA but influences the overall HBA count and electronegativity distribution, which modulates solvation and protein binding. The lower HBD count (1 vs. potentially 2 in some amino-substituted analogs) also preserves membrane permeability. These physicochemical features are critical for library design where balancing solubility and permeability is essential [2].

Druglikeness Bioavailability Permeability

Optimal Application Scenarios for N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide Based on Differentiated Properties


Structure-Activity Relationship (SAR) Exploration of Imidazo[1,2-a]pyridine Sulfonamide Series

The unique combination of an ortho-substituted phenyl linker and a 2-trifluoromethylbenzenesulfonamide group makes this compound a valuable tool for probing the impact of steric and electronic perturbations on target binding. Its XLogP3 of 4.8 and TPSA of 71.8 Ų place it in a distinct physicochemical space compared to regioisomers or des-fluoro analogs, enabling systematic SAR studies to optimize potency and selectivity [1].

Lead Optimization for CNS-Penetrant or Intracellular-Targeted Small Molecules

Owing to its high computed lipophilicity (XLogP3 = 4.8) and low hydrogen bond donor count (HBD = 1), the compound is well-suited as a scaffold for developing CNS-penetrant therapeutics or inhibitors targeting intracellular hydrophobic pockets. These properties are associated with improved passive membrane permeability, a critical requirement for crossing the blood-brain barrier or accessing cytoplasmic targets [1][2].

Chemical Probe Design Requiring Balanced ADME Properties

The compound's TPSA of 71.8 Ų and the presence of 7 hydrogen bond acceptors, combined with its relatively high logP, suggest a profile where moderate aqueous solubility is balanced against membrane permeability. This makes it a starting point for designing chemical probes that require oral bioavailability, as it sits within the established favorable range (TPSA < 140 Ų, rotatable bonds ≤ 10) for drug-likeness [2].

Pharmacophore Expansion via Ortho-Linker Geometry

The ortho-orientation of the phenyl bridge differentiates this compound from the more common meta-linked analogs. This geometry can be exploited to access new chemical space, potentially achieving selectivity for protein targets that prefer a 'bent' or 'closed' conformation of the ligand. It is a strategic procurement choice for projects aiming to escape flat, linear pharmacophores [1].

Quote Request

Request a Quote for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.